molecular formula C16H32O6Ti B13780159 (Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium

(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium

Cat. No.: B13780159
M. Wt: 368.29 g/mol
InChI Key: OLRBYEHWZZSYQQ-VGKOASNMSA-N
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Description

Titanium diisopropoxide bis(acetylacetonate) is an organometallic compound with the chemical formula [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO₂) and other titanium-based materials. This compound is known for its solubility in non-aqueous solvents and its utility in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Titanium diisopropoxide bis(acetylacetonate) can be synthesized through the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the titanium isopropoxide. The general reaction is as follows:

Ti(OiPr)₄+2HacacTi(acac)₂(OiPr)₂+2iPrOH\text{Ti(OiPr)₄} + 2 \text{Hacac} \rightarrow \text{Ti(acac)₂(OiPr)₂} + 2 \text{iPrOH} Ti(OiPr)₄+2Hacac→Ti(acac)₂(OiPr)₂+2iPrOH

where Ti(OiPr)₄ is titanium isopropoxide and Hacac is acetylacetone .

Industrial Production Methods

In industrial settings, the production of titanium diisopropoxide bis(acetylacetonate) often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation to remove by-products and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Titanium diisopropoxide bis(acetylacetonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Titanium diisopropoxide bis(acetylacetonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which titanium diisopropoxide bis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide. Upon hydrolysis or thermal decomposition, the compound releases titanium ions, which then form titanium dioxide. This process involves the coordination of acetylacetonate ligands to the titanium center, followed by the release of these ligands during the formation of titanium dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Titanium diisopropoxide bis(acetylacetonate) is unique due to its dual functionality as both a titanium source and a chelating agent. This dual functionality allows for greater control over the synthesis of titanium-based materials, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C16H32O6Ti

Molecular Weight

368.29 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium

InChI

InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3-;;;

InChI Key

OLRBYEHWZZSYQQ-VGKOASNMSA-N

Isomeric SMILES

CC(O)C.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti]

Canonical SMILES

CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti]

Origin of Product

United States

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